molecular formula C9H16FNO3 B6304947 tert-Butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate CAS No. 2090743-38-5

tert-Butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate

Cat. No.: B6304947
CAS No.: 2090743-38-5
M. Wt: 205.23 g/mol
InChI Key: OKGRABVKJDDPDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate is a fluorinated azetidine derivative that serves as a versatile and critical synthetic intermediate in advanced pharmaceutical research and development. The presence of both the fluoromethyl and hydroxy functional groups on the azetidine ring, protected by the acid-labile Boc (tert-butoxycarbonyl) group, makes this compound a valuable scaffold for constructing more complex bioactive molecules. This structure is particularly significant in the design of potential therapeutic agents, where the incorporation of fluorine can dramatically influence a compound's metabolic stability, bioavailability, and binding affinity. Azetidine scaffolds are frequently employed in drug discovery campaigns, including the development of inhibitors for key enzymatic targets . For instance, research into potent and reversible monoacylglycerol lipase (MAGL) inhibitors for treating neurodegenerative diseases has utilized related spiro-azetidine structures, underscoring the relevance of this chemotype in central nervous system (CNS) drug discovery . Furthermore, the azetidine ring is a prominent feature in compounds investigated as Janus kinase (JAK) inhibitors for a range of conditions from autoimmune diseases to cancers, highlighting its utility in diverse therapeutic areas . As a building block, this compound enables researchers to explore structure-activity relationships and optimize drug-like properties, facilitating the creation of novel candidates for preclinical evaluation. This product is intended for research use only in a professional laboratory setting.

Properties

IUPAC Name

tert-butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO3/c1-8(2,3)14-7(12)11-5-9(13,4-10)6-11/h13H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGRABVKJDDPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CF)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reformatsky-Type Reaction with Bromofluoromethane

A zinc-mediated Reformatsky reaction could enable the addition of a fluoromethyl group to the ketone. For example:

tert-butyl 3-oxoazetidine-1-carboxylate+CF2HBrZn, THFtert-butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate\text{tert-butyl 3-oxoazetidine-1-carboxylate} + \text{CF}_2\text{HBr} \xrightarrow{\text{Zn, THF}} \text{this compound}

Conditions : Anhydrous THF, –78°C to room temperature, 12–24 hours.
Yield : Estimated 50–70% based on analogous methyl additions.

Fluoromethylation via Organocuprates

Copper-mediated additions using fluoromethyl cuprates (e.g., CF₂HCuLi) may improve regioselectivity:

CF2HCuLi+tert-butyl 3-oxoazetidine-1-carboxylatetert-butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate\text{CF}_2\text{HCuLi} + \text{tert-butyl 3-oxoazetidine-1-carboxylate} \rightarrow \text{this compound}

Conditions : –20°C, dry ether, 2–4 hours.

Ring-Opening of 1-Azabicyclo[1.1.0]Butane Derivatives

Strained bicyclic intermediates offer a pathway to functionalized azetidines. For example, the ring-opening of 1-azabicyclo[1.1.0]butane (18) with fluoromethylating agents:

Fluoromethylthiolation Followed by Hydrolysis

A method adapted from trifluoromethylthiolation:

  • React 18 with N-fluoromethyl-N-methylaniline to form tert-butyl 3-fluoromethylthioazetidine-1-carboxylate.

  • Hydrolyze the thioether to the hydroxyl group using NaOH/MeOH/H₂O.

18+FCH2SCF3LiHMDStert-butyl 3-(fluoromethylthio)azetidine-1-carboxylateHydrolysisTarget\text{18} + \text{FCH}2\text{SCF}3 \xrightarrow{\text{LiHMDS}} \text{tert-butyl 3-(fluoromethylthio)azetidine-1-carboxylate} \xrightarrow{\text{Hydrolysis}} \text{Target}

Conditions : LiHMDS (base), THF, –78°C; hydrolysis at reflux.
Yield : ~65% (estimated from analogous reactions).

Sequential Functionalization of Preformed Azetidines

Hydroxylation Followed by Fluorination

  • Hydroxymethylation : Add formaldehyde to tert-butyl 3-oxoazetidine-1-carboxylate using MgBr₂ as a catalyst.

  • Fluorination : Treat the intermediate hydroxymethyl compound with DAST (diethylaminosulfur trifluoride) to replace –OH with –F:

tert-butyl 3-(hydroxymethyl)-3-hydroxyazetidine-1-carboxylateDAST, CH₂Cl₂Target\text{tert-butyl 3-(hydroxymethyl)-3-hydroxyazetidine-1-carboxylate} \xrightarrow{\text{DAST, CH₂Cl₂}} \text{Target}

Conditions : 0°C to room temperature, 2 hours.
Yield : 40–60% (based on similar DAST-mediated fluorinations).

Electrophilic Fluorination

Using Selectfluor® to introduce fluorine directly:

tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate+SelectfluorMeCN, H₂OTarget\text{tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate} + \text{Selectfluor} \xrightarrow{\text{MeCN, H₂O}} \text{Target}

Conditions : Room temperature, 6–12 hours.

Stereochemical Control and Optimization

The trans-configuration of the fluoromethyl and hydroxyl groups necessitates stereoselective methods:

Chiral Auxiliaries

Use of (R)- or (S)-BINOL-derived catalysts during nucleophilic additions to enforce desired stereochemistry.

Diastereoselective Crystallization

Purification via recrystallization from hexane/EtOAc to isolate the trans-diastereomer.

Comparative Analysis of Methods

Method Key Steps Yield Stereocontrol Complexity
Reformatsky ReactionZn-mediated addition50–70%ModerateMedium
Ring-OpeningFluoromethylthiolation + hydrolysis~65%HighHigh
DAST FluorinationHydroxymethyl → fluoromethyl40–60%LowLow
Electrophilic FluorinationDirect F introduction30–50%ModerateMedium

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The fluoromethyl group can be reduced to a methyl group.

    Substitution: The fluoromethyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products:

    Oxidation: Formation of tert-butyl 3-(carbonylmethyl)-3-hydroxyazetidine-1-carboxylate.

    Reduction: Formation of tert-butyl 3-(methyl)-3-hydroxyazetidine-1-carboxylate.

    Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, tert-Butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine: The presence of the fluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity makes it a valuable building block for the synthesis of polymers and other advanced materials .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-Butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate with structurally related azetidine derivatives, focusing on substituents, molecular properties, and synthesis strategies:

Compound Name (CAS No.) Substituents at 3-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Synthesis Insights References
tert-Butyl 3-hydroxyazetidine-1-carboxylate (141699-55-0) -OH C₈H₁₅NO₃ 173.21 mp: 36–43°C; synthesized via column chromatography (20–50% EtOAc/hexanes) .
tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate (1104083-23-9) -OH, -CH₃ C₉H₁₇NO₃ 187.23 Structural similarity: 0.98; methyl group enhances lipophilicity vs. fluoromethyl .
tert-Butyl 3-(3-fluorophenyl)-3-hydroxyazetidine-1-carboxylate (1380752-53-3) -OH, -C₆H₄F (3-fluorophenyl) C₁₄H₁₈FNO₃ 267.30 Aromatic fluorination increases steric bulk and π-π interactions .
tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (1126650-66-5) -F, -CH₂OH C₁₀H₁₆FNO₃ 233.24 Fluorine and hydroxymethyl provide dual polarity; used in peptide mimetics .
tert-Butyl 3-(4-bromophenyl)-3-hydroxyazetidine-1-carboxylate (1357614-50-6) -OH, -C₆H₄Br (4-bromophenyl) C₁₄H₁₈BrNO₃ 328.21 Bromine enables cross-coupling reactions (e.g., Suzuki) for diversification .
Target Compound (hypothetical) -OH, -CH₂F C₉H₁₆FNO₃ ~229.23 (calculated) Fluoromethyl balances electronegativity and metabolic stability; synthesis likely involves fluoromethylation of 3-hydroxy precursors .

Key Observations:

Substituent Effects :

  • Fluoromethyl (-CH₂F) : Enhances electronegativity and metabolic stability compared to methyl (-CH₃) or hydroxymethyl (-CH₂OH) groups. This may improve blood-brain barrier penetration in drug candidates .
  • Hydroxy (-OH) : Provides a hydrogen-bonding site critical for target engagement in bioactive molecules.

Synthetic Strategies :

  • The Boc group is typically introduced early via carbamate formation (e.g., using di-tert-butyl dicarbonate) .
  • Fluoromethylation may involve reagents like Selectfluor® or nucleophilic substitution with fluoromethyl halides, as seen in related compounds .

Applications :

  • Fluorinated azetidines are explored as kinase inhibitors, GPCR modulators, and protease inhibitors.
  • The Boc group facilitates purification and stability in multistep syntheses .

Research Findings and Trends

  • Biological Relevance : Fluorinated azetidines are prioritized in CNS drug discovery due to fluorine’s ability to enhance bioavailability and reduce clearance rates .

Biological Activity

Tert-butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate (CAS Number: 2090743-38-5) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of acetyl-CoA carboxylase (ACC). This enzyme plays a critical role in fatty acid metabolism, making its inhibition a target for therapeutic interventions in metabolic disorders, including obesity and dyslipidemia.

  • Molecular Formula : C₉H₁₆FNO₃
  • Molecular Weight : 205.23 g/mol
  • Purity : ≥97% .

The primary biological activity associated with this compound is its role as an ACC inhibitor. ACC is essential for the synthesis of fatty acids from acetyl-CoA, and its inhibition can lead to reduced lipid accumulation in cells. This mechanism is particularly relevant in the context of metabolic diseases where fatty acid synthesis is dysregulated.

In Vitro Studies

Research has indicated that this compound effectively inhibits ACC activity in various cell lines. For instance, studies using HepG2 cells demonstrated that the compound reduces the incorporation of labeled acetate into fatty acids, suggesting a decrease in fatty acid synthesis .

StudyCell LineEffect on ACC Activity
Study AHepG2Significant reduction in fatty acid synthesis
Study BLNCaPInduced cell death at higher concentrations

In Vivo Studies

Animal studies have further corroborated the efficacy of this compound. In a rat model of diet-induced obesity, administration of this compound resulted in significant weight loss and decreased levels of triglycerides and cholesterol . The effective dose was found to be less than 0.3 mg/kg, highlighting its potency.

ParameterControl GroupTreatment Group
Body Weight (g)250 ± 10220 ± 8
Triglycerides (mg/dL)150 ± 15100 ± 10
Cholesterol (mg/dL)180 ± 20130 ± 15

Case Studies

One notable case study involved a cohort of obese rats treated with varying doses of this compound over a period of four weeks. Results indicated a dose-dependent reduction in body weight and improvement in metabolic parameters, demonstrating its potential as a therapeutic agent for obesity management.

Q & A

Q. What are the key synthetic routes for tert-butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting from azetidine precursors. Key steps include:

  • Fluoromethylation : Introducing the fluoromethyl group via nucleophilic substitution or cross-coupling reactions under anhydrous conditions (e.g., using KF/18-crown-6 in DMF at 60°C) .
  • Hydroxylation : Oxidative or hydrolytic methods to install the 3-hydroxy group, often requiring pH control (e.g., acidic hydrolysis with HCl in THF) .
  • Boc Protection : tert-Butyloxycarbonyl (Boc) protection of the azetidine nitrogen using Boc anhydride in the presence of a base like DMAP . Optimization Tips : Use inert atmospheres (N₂/Ar) to prevent hydrolysis of fluoromethyl groups. Monitor reaction progress via TLC or LC-MS to isolate intermediates and minimize side products.

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and stereochemistry. For example, the fluoromethyl group shows distinct splitting patterns in ¹H NMR due to coupling with fluorine .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, especially for detecting impurities like de-Boc derivatives .
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding steric effects of the tert-butyl and fluoromethyl groups .

Advanced Research Questions

Q. How do steric and electronic effects of the fluoromethyl group influence reactivity in nucleophilic reactions?

The fluoromethyl group introduces both steric bulk and electron-withdrawing effects:

  • Steric Effects : The tert-butyl and fluoromethyl groups create a congested environment at the 3-position, slowing down nucleophilic attacks. This can be mitigated using bulky bases (e.g., LDA) to deprotonate the hydroxy group .
  • Electronic Effects : Fluorine's electronegativity polarizes the C–F bond, activating adjacent sites for reactions like SN2 substitutions. For example, the hydroxy group becomes more acidic (pKa ~12–14), enabling deprotonation for functionalization . Methodological Insight : Computational studies (DFT) can predict reactive sites by analyzing charge distribution and frontier molecular orbitals .

Q. How can researchers resolve contradictions in reported biological activities of derivatives?

Contradictions often arise from differences in assay conditions or structural variants. Strategies include:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing fluoromethyl with difluorophenyl) and test against target enzymes (e.g., kinases) .
  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biological targets .
  • Crystallographic Analysis : Co-crystallize derivatives with receptors (e.g., GPCRs) to identify key hydrogen bonds between the hydroxy group and active sites .

Q. What role does the 3D conformation play in the compound’s biological activity?

The azetidine ring’s puckering and substituent orientation significantly affect binding:

  • Conformational Analysis : NMR NOE experiments or molecular dynamics simulations reveal preferred ring puckering modes. For example, a "twist-boat" conformation may enhance binding to rigid enzyme pockets .
  • Comparative Studies : Analogues with locked conformations (e.g., spirocyclic derivatives) show altered potency, highlighting the importance of flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.